molecular formula C6H6O4 B15440667 3,8,9-Trioxabicyclo[4.2.1]non-4-EN-2-one CAS No. 71021-19-7

3,8,9-Trioxabicyclo[4.2.1]non-4-EN-2-one

Cat. No.: B15440667
CAS No.: 71021-19-7
M. Wt: 142.11 g/mol
InChI Key: OZLGPJZBTDNYDT-UHFFFAOYSA-N
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Description

3,8,9-Trioxabicyclo[4.2.1]non-4-EN-2-one is a sophisticated bicyclic compound of significant interest in advanced organic synthesis. Its structure combines a bridged [4.2.1] carbon skeleton with multiple oxygen heteroatoms and an α,β-unsaturated enone system, making it a versatile and strained intermediate for chemical exploration. Researchers value this compound for its potential in developing new synthetic methodologies and accessing complex molecular architectures. The embedded enone functionality is a classic motif for various reactions, including nucleophilic conjugate additions and cycloadditions, while the trioxa-bridge system can impart unique stereoelectronic and steric properties. This compound is structurally related to other valuable scaffolds, such as those derived from oxy-Cope rearrangements of bicyclic frameworks, which are powerful tools for ring expansion and constructing challenging bridgehead alkenes . Similarly, the synthesis and functionalization of related oxygen-containing bicyclic systems, like 9-oxabicyclo[3.3.1]nona-2,6-diene, demonstrate the potential for efficient, high-yield production and further derivatization through reactions such as allylic bromination . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

71021-19-7

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

3,8,9-trioxabicyclo[4.2.1]non-4-en-2-one

InChI

InChI=1S/C6H6O4/c7-5-6-9-3-4(10-6)1-2-8-5/h1-2,4,6H,3H2

InChI Key

OZLGPJZBTDNYDT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=COC(=O)C(O1)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The bicyclo[4.2.1]nonane scaffold differentiates 3,8,9-trioxabicyclo[4.2.1]non-4-EN-2-one from related compounds. Key structural analogs include:

Compound Name Bicyclic Framework Key Substituents/Features Molecular Weight (g/mol) Source/Application
This compound [4.2.1] 3,8,9-trioxa, 2-ketone, 4-ene ~184.16 (calculated) Synthetic/Phytochemical studies
8,10,18-Trioxabicyclo[12.3.1]octadecane-1,11-dione (Edulisolide) [12.3.1] Hydroxyl, methyl, methoxy groups ~428.5 Marine macroalgae (bioactivity)
3,3′-Dimethoxy-7,7′-epoxylignane-4,4′-diol [4.2.1]-related Lignan backbone, epoxide, methoxy groups ~358.4 Plant growth inhibition
Trioxabicyclo[3.3.1]nonadiene diisocyanate derivatives [3.3.1] Isocyanate groups, crown ether units Variable Metal ion extraction
7-Oxabicyclo[4.1.0]hept-1-yl derivatives [4.1.0] Oxirane ring, trimethyl groups ~194.3 Fragrance/Chemical synthesis

Key Observations:

  • Oxygen vs. Nitrogen Heteroatoms: Unlike 3,9-diazabicyclo[4.2.1]nonane derivatives (e.g., AS98137 ), the trioxa system in the target compound may exhibit distinct hydrogen-bonding capabilities and polarity.
  • Functional Groups: The ketone and double bond in this compound contrast with hydroxyl/methoxy groups in lignans (e.g., 3,3′-dimethoxylignane ), influencing solubility and bioactivity.

Data Tables

Table 1: Physicochemical Properties of Selected Bicyclic Compounds

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 0.45 12.3 145–148 (est.)
Edulisolide 2.8 0.07 210–215
3,3′-Dimethoxylignane 1.9 0.5 160–165

Table 2: Bioactivity Comparison

Compound IC₅₀ (Antioxidant) IC₅₀ (Cytotoxic) Key Application
Edulisolide 0.5–1.2 mg/mL N/A Antioxidant
Trioxabicyclo[3.3.1] diisocyanate derivatives N/A N/A Metal ion extraction
3,3′-Dimethoxylignane N/A 10–50 μM Plant growth inhibition

Research Findings and Challenges

  • Synthesis Challenges : The target compound’s synthesis requires precise control over stereochemistry and oxidation states, as seen in related bicyclic lignans .
  • Unanswered Questions: Limited data exist on the pharmacokinetics or toxicity of this compound.
  • Future Directions : Computational modeling (e.g., molecular docking) may elucidate interactions with enzymes or receptors, while structural modifications (e.g., introducing nitrogen heteroatoms) could enhance bioactivity .

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